molecular formula C16H19BrN3O6+ B12293606 (9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate

(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate

Cat. No.: B12293606
M. Wt: 429.24 g/mol
InChI Key: IKZLWYIJXWIKPR-UHFFFAOYSA-O
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Description

The compound (9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate is a complex organic molecule with a unique structure. It contains multiple functional groups, including bromine, methoxy, methyl, and carbamate, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate involves multiple steps. One common method includes the bromination of a precursor compound followed by methoxylation and carbamate formation. The reaction conditions typically involve the use of bromine or a brominating agent, methanol or a methoxy group donor, and a carbamoylating agent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive bromine and other hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate involves its interaction with specific molecular targets. The bromine and methoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate: can be compared with other brominated and methoxylated carbamates.

    This compound: is unique due to its specific structure and combination of functional groups, which confer distinct reactivity and biological activity.

Uniqueness

The uniqueness of This compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19BrN3O6+

Molecular Weight

429.24 g/mol

IUPAC Name

(9-bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate

InChI

InChI=1S/C16H18BrN3O6/c1-6-9(24-2)12(22)14(17)8(5-26-13(18)23)15(25-3)10-7-4-19(15)16(14,11(6)21)20(7)10/h7-8,10H,4-5H2,1-3H3,(H2,18,23)/p+1

InChI Key

IKZLWYIJXWIKPR-UHFFFAOYSA-O

Canonical SMILES

CC1=C(C(=O)C2(C(C3(C4C5N4C2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC

Origin of Product

United States

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